N-cyclopentyl-1-naphthalen-1-ylsulfonylazetidine-3-sulfonamide
Description
N-cyclopentyl-1-naphthalen-1-ylsulfonylazetidine-3-sulfonamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a cyclopentyl group, and an azetidine ring
Properties
IUPAC Name |
N-cyclopentyl-1-naphthalen-1-ylsulfonylazetidine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c21-25(22,19-15-8-2-3-9-15)16-12-20(13-16)26(23,24)18-11-5-7-14-6-1-4-10-17(14)18/h1,4-7,10-11,15-16,19H,2-3,8-9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZYMJZORXYITO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1-naphthalen-1-ylsulfonylazetidine-3-sulfonamide typically involves multiple steps, starting with the preparation of the naphthalene derivative. The naphthalene ring is first functionalized with a sulfonyl group, followed by the introduction of the azetidine ring through a cyclization reaction. The cyclopentyl group is then attached via a substitution reaction. Common reagents used in these steps include sulfonyl chlorides, azetidine derivatives, and cyclopentyl halides. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize efficiency and minimize costs. Industrial production may also involve the use of continuous flow reactors to enhance reaction rates and product consistency .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-1-naphthalen-1-ylsulfonylazetidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under specific conditions, such as controlled temperatures and inert atmospheres, to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce simpler hydrocarbons. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
N-cyclopentyl-1-naphthalen-1-ylsulfonylazetidine-3-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-naphthalen-1-ylsulfonylazetidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives and naphthalene-based molecules, such as:
Sulfamethazine: A sulfonamide antibiotic used in veterinary medicine.
Sulfadiazine: Another sulfonamide antibiotic used in combination with other drugs to treat infections.
Naphthalene derivatives: Compounds with similar structural features and biological activities.
Uniqueness
N-cyclopentyl-1-naphthalen-1-ylsulfonylazetidine-3-sulfonamide is unique due to its combination of a naphthalene ring, a cyclopentyl group, and an azetidine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
